2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide
Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide involves several steps. One common synthetic route includes the reaction of 2-fluorobenzyl mercaptan with 2-chloroethylamine hydrochloride in the presence of a base to form the intermediate 2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}amine. This intermediate is then reacted with acetic anhydride to yield the final product . Industrial production methods typically involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide can be compared with other similar compounds, such as:
2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}acetamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the benzyl group.
2-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide: This compound has a methyl group instead of a fluorine atom on the benzyl group.
2-chloro-N-{2-[(2-nitrobenzyl)thio]ethyl}acetamide: This compound has a nitro group instead of a fluorine atom on the benzyl group.
These similar compounds highlight the uniqueness of this compound, particularly in terms of its specific interactions and applications in scientific research.
Properties
IUPAC Name |
2-chloro-N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNOS/c12-7-11(15)14-5-6-16-8-9-3-1-2-4-10(9)13/h1-4H,5-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJGMCHQCCLCSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)CCl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189308 | |
Record name | 2-Chloro-N-[2-[[(2-fluorophenyl)methyl]thio]ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852851-92-4 | |
Record name | 2-Chloro-N-[2-[[(2-fluorophenyl)methyl]thio]ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852851-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[2-[[(2-fluorophenyl)methyl]thio]ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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